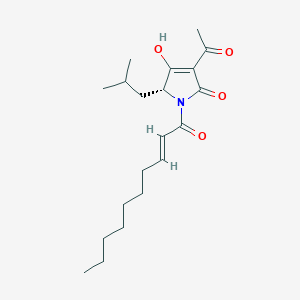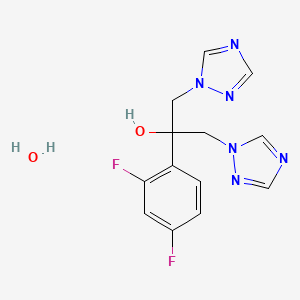
Fluconazole hydrate
Overview
Description
UK 49858 hydrate, also known as fluconazole hydrate, is a triazole antifungal compound. It is widely used in the treatment and prevention of both superficial and systemic fungal infections. This compound is particularly effective against Candida species, making it a valuable tool in combating fungal infections in various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluconazole hydrate is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. This intermediate is then hydrated to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fluconazole hydrate primarily undergoes substitution reactions due to the presence of the triazole rings and the difluorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic reagents such as sodium azide or potassium hydroxide.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and difluorophenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Fluconazole hydrate is extensively used in scientific research due to its antifungal properties. It is employed in studies related to:
Chemistry: Investigating the synthesis and reactivity of triazole derivatives.
Biology: Studying the effects of antifungal agents on fungal cell growth and development.
Medicine: Developing new treatments for fungal infections and understanding the mechanisms of antifungal resistance.
Industry: Formulating antifungal coatings and preservatives for various products
Mechanism of Action
Fluconazole hydrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Comparison
Fluconazole hydrate is unique among triazole antifungals due to its high selectivity for fungal cytochrome P450 enzymes and its minimal side effect profile. Unlike ketoconazole, which has significant hepatotoxicity, fluconazole is well-tolerated and can be administered orally. It also has a broader spectrum of activity compared to itraconazole and is more effective against certain Candida species .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFKRINVAUJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
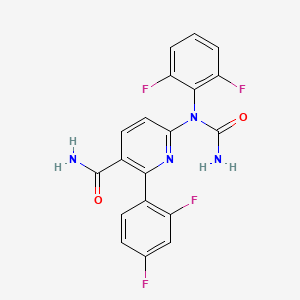
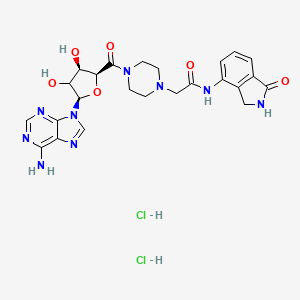
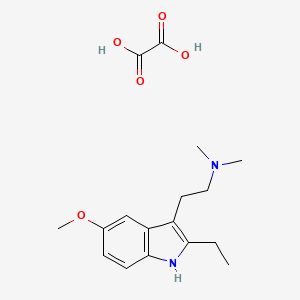
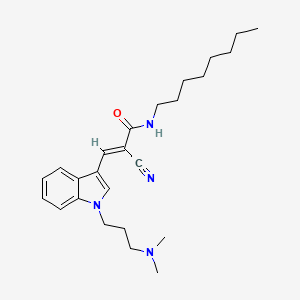
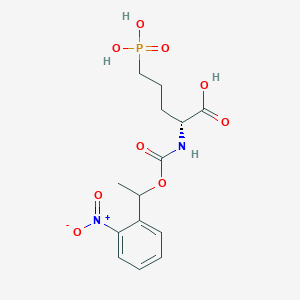

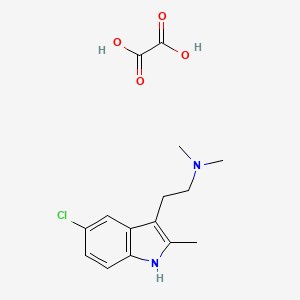
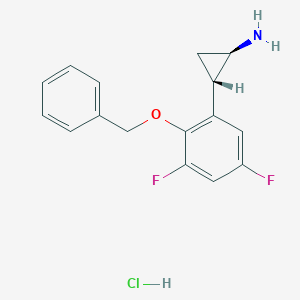
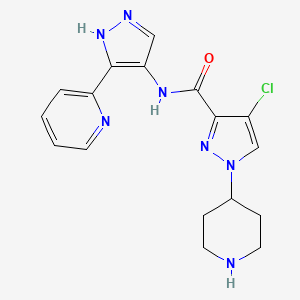
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

